molecular formula C84H155F3N34O26 B14759436 Parasin I Trifluoroacetate

Parasin I Trifluoroacetate

Cat. No.: B14759436
M. Wt: 2114.3 g/mol
InChI Key: BTXXNWHYYHYHIK-OPRBQJJWSA-N
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Description

Parasin I Trifluoroacetate is an antimicrobial peptide derived from the N-terminal region of histone H2A in catfish (Parasilurus asotus). This compound is known for its potent antimicrobial properties, making it a valuable asset in the field of infectious disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Parasin I Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also helps in removing protecting groups from the amino acids .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Parasin I Trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive amino acid side chains. These reactions can be catalyzed by various enzymes or chemical reagents .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include trifluoroacetic acid, acetonitrile, and various buffers. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from the reactions involving this compound are typically modified peptides with enhanced antimicrobial properties. These modifications can include the addition of functional groups or the substitution of specific amino acids .

Mechanism of Action

Parasin I Trifluoroacetate exerts its antimicrobial effects by binding to the bacterial cell membrane and disrupting its integrity. This leads to the permeabilization of the membrane and subsequent cell death. The peptide forms an amphipathic alpha-helix structure, which is essential for its membrane-disrupting activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parasin I Trifluoroacetate is unique due to its origin from catfish histone H2A and its potent antimicrobial activity without significant hemolytic effects. This makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C84H155F3N34O26

Molecular Weight

2114.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C82H154N34O24.C2HF3O2/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140;3-2(4,5)1(6)7/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98);(H,6,7)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-;/m0./s1

InChI Key

BTXXNWHYYHYHIK-OPRBQJJWSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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